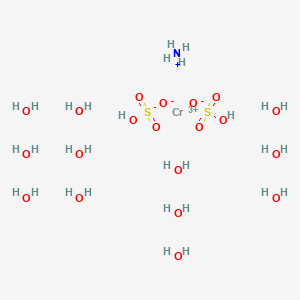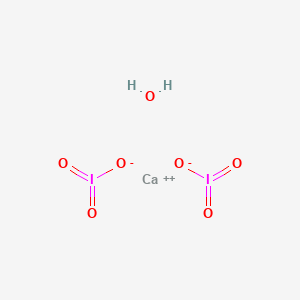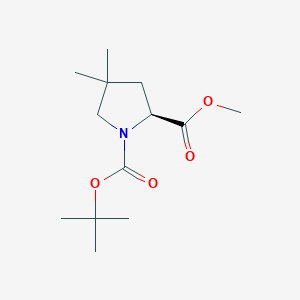
Hydroxypropyl guar gum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxypropyl guar gum is a derivative of guar gum, a naturally occurring polysaccharide extracted from the seeds of the guar plant (Cyamopsis tetragonoloba). This compound is widely used in various industries due to its excellent thickening, stabilizing, and emulsifying properties. This compound is particularly valued for its enhanced solubility and viscosity control, making it a popular ingredient in cosmetics, pharmaceuticals, and food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxypropyl guar gum is synthesized by reacting guar gum with propylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction involves the addition of hydroxypropyl groups to the guar gum molecule, resulting in a modified polymer with improved solubility and viscosity properties .
Industrial Production Methods:
Raw Material Preparation: Guar gum powder is mixed with an aqueous solution of sodium hydroxide.
Reaction with Propylene Oxide: The mixture is then reacted with propylene oxide under controlled temperature and pressure conditions. The degree of hydroxypropyl substitution can be adjusted by varying the amount of propylene oxide used.
Purification and Drying: The resulting this compound is purified to remove any unreacted chemicals and by-products. .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxypropyl guar gum undergoes various chemical reactions, including:
Substitution: The hydroxypropyl groups can be further modified through substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium persulfate in the presence of catalysts like zero-valent copper.
Substitution: Various epoxides and alkylating agents under alkaline conditions.
Major Products:
Applications De Recherche Scientifique
Hydroxypropyl guar gum has a wide range of applications in scientific research and industry:
Chemistry: Used as a thickener and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering and drug delivery.
Medicine: Utilized in ophthalmic solutions to treat dry eye syndrome by stabilizing the tear film.
Industry: Commonly used in the food industry as a thickening agent, in the oil industry as a fracturing fluid additive, and in cosmetics for its conditioning properties
Mécanisme D'action
Hydroxypropyl guar gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, resulting in increased viscosity and stabilization of emulsions. In ophthalmic applications, it enhances the retention of moisture on the ocular surface by forming a protective gel layer . The molecular targets include water molecules and other components of the formulations it is used in, facilitating improved texture and stability .
Comparaison Avec Des Composés Similaires
Carboxymethyl Guar Gum: Another derivative of guar gum with carboxymethyl groups, used for its enhanced solubility and film-forming properties.
Hydroxyethyl Cellulose: A cellulose derivative with similar thickening and stabilizing properties, but derived from cellulose rather than guar gum.
Uniqueness of Hydroxypropyl Guar Gum: this compound is unique due to its combination of high viscosity, excellent solubility, and compatibility with a wide range of formulations. Its ability to form stable gels and emulsions makes it particularly valuable in applications where consistent texture and stability are crucial .
Propriétés
Numéro CAS |
39421-75-5 |
|---|---|
Formule moléculaire |
C3 H8 O2 . x Unspecified |
Poids moléculaire |
NA |
Synonymes |
Hydroxypropyl guar; Hydroxypropyl guaran; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B1148401.png)


![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)
